MM 54

Descripción general

Descripción

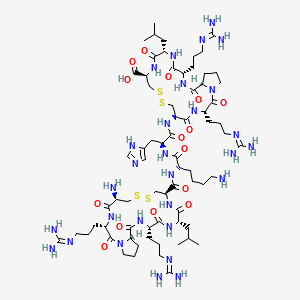

The compound MM 54 is a peptide sequence that contains multiple amino acids, including cysteine, arginine, proline, leucine, lysine, and histidine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are then sequentially added using coupling reagents such as HBTU or DIC. The cysteine residues are often protected with groups like trityl (Trt) to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of peptides like this one often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

This peptide can undergo various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.

Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid substitutions are typically performed during the SPPS process using protected amino acid derivatives.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with altered sequences.

Aplicaciones Científicas De Investigación

Introduction to MM 54

This compound, also known as a competitive antagonist at the apelin receptor (APJ), has garnered attention in the scientific community for its potential therapeutic applications. This compound exhibits a high selectivity for inhibiting apelin binding, making it a significant candidate for research in various medical fields, particularly in oncology and cardiovascular diseases.

Oncology

Mechanism of Action:

this compound functions primarily as an antagonist of the apelin receptor, which plays a crucial role in tumor progression and metastasis. By inhibiting this receptor, this compound can potentially reduce cancer cell proliferation and migration.

Case Studies:

- Xenograft Models: Research has demonstrated that pharmacological inhibition of APJ by this compound significantly reduces tumor growth in xenograft models. In one study, treatment with this compound resulted in a marked decrease in tumor size compared to control groups, indicating its effectiveness as a therapeutic agent against certain types of cancers .

- Biomarker Analysis: Tumor tissues from animals treated with this compound showed alterations in key signaling pathways associated with cancer progression, such as reduced expression of insulin-like growth factor-1 (IGF-1) and vascular endothelial growth factor (VEGF) .

Cardiovascular Research

Potential Benefits:

The apelinergic system is implicated in cardiovascular function, including blood pressure regulation and cardiac contractility. This compound's role as an APJ antagonist suggests potential applications in treating heart failure and hypertension.

Research Findings:

- Studies have indicated that blocking the apelin receptor may lead to improved cardiac function in models of heart failure. By reducing the effects of apelin, this compound could help mitigate pathological cardiac remodeling and improve overall heart performance .

- In vitro experiments have shown that this compound can influence endothelial cell function, promoting a healthier vascular environment by inhibiting excessive proliferation and migration of these cells under pathological conditions .

Metabolic Disorders

Implications for Obesity and Diabetes:

The apelin receptor is also involved in metabolic regulation. Antagonizing this receptor with this compound may provide therapeutic avenues for managing obesity and insulin resistance.

Evidence from Studies:

- Preclinical studies suggest that this compound can modulate glucose metabolism and improve insulin sensitivity in animal models, potentially offering a new strategy for treating type 2 diabetes .

- The compound's ability to influence energy expenditure and fat accumulation is under investigation, with promising preliminary results indicating its potential utility in obesity management .

Data Table: Summary of Research Findings on this compound

Mecanismo De Acción

The mechanism of action of this peptide involves its interaction with specific molecular targets. The cysteine residues can form disulfide bonds with other cysteine-containing proteins, influencing their structure and function. The arginine and lysine residues can interact with negatively charged molecules, such as DNA or RNA, affecting their stability and activity .

Comparación Con Compuestos Similares

Similar Compounds

Ac-(γ-Glu-Cys)2-Gly-NH2: A peptide with a similar cysteine-rich sequence used in metal ion detoxification.

H-Cys(Trt)-2-ClTrt resin: A resin-bound peptide used in solid-phase peptide synthesis.

Uniqueness

The unique sequence of MM 54 allows it to form specific disulfide bonds and interact with various molecular targets, making it valuable for research and therapeutic applications.

Actividad Biológica

MM 54, a compound of interest in pharmacological research, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a methoxyfuranocoumarin, a subclass of coumarins known for their potential pharmacological properties. The chemical structure of this compound contributes significantly to its biological activity, particularly in terms of its interaction with cellular targets.

| Property | Value |

|---|---|

| Molecular Weight | XX g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | XX °C |

| Log P | XX |

This compound exhibits several mechanisms that contribute to its biological activity:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties. It disrupts bacterial cell membranes, leading to cell lysis and death. This mechanism is particularly effective against resistant strains of bacteria.

- Anti-inflammatory Effects : this compound has been observed to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This action is crucial for potential applications in treating inflammatory diseases.

- Antioxidant Activity : The compound demonstrates strong scavenging activity against reactive oxygen species (ROS), which may protect cells from oxidative stress.

- Anticancer Properties : Preliminary studies indicate that this compound can induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors.

Table 2: Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option for antibiotic-resistant infections.

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines, suggesting that this compound may be beneficial for managing inflammatory conditions.

Research Findings

Recent findings underscore the promising therapeutic potential of this compound across various domains:

- Antimicrobial Resistance : With rising concerns over antibiotic resistance, the ability of this compound to target resistant strains presents a valuable avenue for further exploration.

- Combination Therapies : Research indicates that this compound may enhance the efficacy of conventional antibiotics when used in combination, potentially reducing required dosages and side effects.

- Cancer Research : Ongoing studies are investigating the use of this compound as an adjunct therapy in cancer treatment regimens, particularly for its ability to sensitize tumor cells to chemotherapeutic agents.

Table 3: Summary of Recent Research Findings on this compound

Propiedades

IUPAC Name |

(3S,6R,11R,14S,17S,20S)-6-[[(2S)-2-[[(2S)-6-amino-2-[[(3S,6R,11R,14S,17S,20S)-6-amino-3,17-bis[3-(diaminomethylideneamino)propyl]-14-(2-methylpropyl)-2,5,13,16,19-pentaoxo-8,9-dithia-1,4,12,15,18-pentazabicyclo[18.3.0]tricosane-11-carbonyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3,17-bis[3-(diaminomethylideneamino)propyl]-14-(2-methylpropyl)-2,5,13,16,19-pentaoxo-8,9-dithia-1,4,12,15,18-pentazabicyclo[18.3.0]tricosane-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H121N29O15S4/c1-36(2)27-45-57(104)95-48(32-116-115-31-39(72)53(100)90-43(16-9-23-84-69(77)78)64(111)98-25-11-18-51(98)62(109)88-41(55(102)92-45)14-7-21-82-67(73)74)60(107)87-40(13-5-6-20-71)54(101)94-47(29-38-30-81-35-86-38)59(106)96-49-33-117-118-34-50(66(113)114)97-58(105)46(28-37(3)4)93-56(103)42(15-8-22-83-68(75)76)89-63(110)52-19-12-26-99(52)65(112)44(91-61(49)108)17-10-24-85-70(79)80/h30,35-37,39-52H,5-29,31-34,71-72H2,1-4H3,(H,81,86)(H,87,107)(H,88,109)(H,89,110)(H,90,100)(H,91,108)(H,92,102)(H,93,103)(H,94,101)(H,95,104)(H,96,106)(H,97,105)(H,113,114)(H4,73,74,82)(H4,75,76,83)(H4,77,78,84)(H4,79,80,85)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJYNYGARUVBJU-CSRTWURCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)NC4CSSCC(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC4=O)CCCN=C(N)N)CCCN=C(N)N)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@H]4CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC4=O)CCCN=C(N)N)CCCN=C(N)N)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H121N29O15S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1737.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.